molecular formula C9H10N4 B14275284 N-Benzyl-1H-1,2,4-triazol-1-amine CAS No. 137968-27-5

N-Benzyl-1H-1,2,4-triazol-1-amine

Cat. No.: B14275284
CAS No.: 137968-27-5
M. Wt: 174.20 g/mol
InChI Key: HSEFDPHUXCYQEL-UHFFFAOYSA-N
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Description

N-Benzyl-1H-1,2,4-triazol-1-amine is a nitrogen-containing heterocyclic compound It belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in pharmaceuticals, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1H-1,2,4-triazol-1-amine typically involves the reaction of benzyl azide with 3-amino-1,2,4-triazole under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition, which is often catalyzed by copper(I) salts. The reaction is carried out in a solvent such as acetonitrile at room temperature, followed by heating to 45°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1H-1,2,4-triazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl triazole derivatives, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

N-Benzyl-1H-1,2,4-triazol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-1H-1,2,4-triazol-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The benzyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzyl group and the amine group on the triazole ring

Properties

CAS No.

137968-27-5

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-benzyl-1,2,4-triazol-1-amine

InChI

InChI=1S/C9H10N4/c1-2-4-9(5-3-1)6-11-13-8-10-7-12-13/h1-5,7-8,11H,6H2

InChI Key

HSEFDPHUXCYQEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNN2C=NC=N2

Origin of Product

United States

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